2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to the one , often involves cyclocondensation reactions between guanidinobenzimidazole and heteroaromatic aldehydes, as detailed in the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles (Hranjec, Pavlović, & Karminski-Zamola, 2012). Molecular iodine has also been used in divergent synthesis pathways for benzimidazole derivatives, demonstrating the versatility in their formation (Naresh, Kant, & Narender, 2014).
Molecular Structure Analysis
The molecular structure of related benzimidazole compounds has been elucidated through techniques such as X-ray diffraction, showcasing the arrangement of atoms and the spatial geometry of these molecules. For example, the structure of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole was determined, revealing specific dihedral angles and hydrogen bonding patterns that contribute to its stability and reactivity (Yang et al., 2007).
Chemical Reactions and Properties
Benzimidazole derivatives are known for their reactivity towards various chemical reactions, including nucleophilic substitution and oxidative cyclization. These reactions are pivotal in modifying the chemical structure for targeted applications, such as antimicrobial activities (Rida et al., 1986).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are often determined through spectroscopic methods and crystallography, providing insights into the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential uses of benzimidazole derivatives. Studies have shown that modifications in the benzimidazole structure can significantly influence their biological activities, such as antimicrobial and antiproliferative effects (Tozkoparan et al., 1999; Selvam et al., 2012).
Scientific Research Applications
Anti-inflammatory Activities
- A study by Tozkoparan, Ertan, Kelicen, and Demirdamar (1999) focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives, including compounds structurally related to 2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. These compounds exhibited moderate anti-inflammatory activities at certain dosages, comparable to the well-known anti-inflammatory drug indomethacin (Tozkoparan et al., 1999).
Antiproliferative Activity
- Hranjec, Pavlović, and Karminski-Zamola (2012) synthesized novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, showing moderate but non-selective antiproliferative activity against human cancer cell lines. This indicates potential applications in cancer research (Hranjec et al., 2012).
Antimicrobial Activity
- A study conducted by Abdellatif, Elshemy, El-Badry, Ragab, and El-Enany (2013) on novel 2-substituted-1Hbenzimidazole derivatives, structurally similar to the compound , revealed promising in vitro antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Abdellatif et al., 2013).
Structural Analysis and Synthesis Techniques
- A study by Yang, Wang, Han, and Xia (2007) provided structural insights into a compound closely related to 2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. This type of structural analysis is crucial for understanding the properties and potential applications of these compounds (Yang et al., 2007).
Fungicidal Activity
- Research by Mishra, Singh, Dubey, and Mishra (1993) on heterocyclic derivatives containing benzimidazoles, similar in structure to the compound of interest, demonstrated better fungicidal activities than commercially used fungicides. This suggests potential applications in agriculture (Mishra et al., 1993).
Anticancer Agents
- Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, and Maher (2014) synthesized derivatives of 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, indicating potential as anticancer agents, which could be relevant for the compound (Nofal et al., 2014).
Antiviral Activities
- De Palma, Heggermont, Lanke, Coutard, Bergmann, Monforte, Canard, De Clercq, Chimirri, Pürstinger, Rohayem, van Kuppeveld, and Neyts (2008) explored the antiviral activity of TBZE-029, a thiazolobenzimidazole derivative, against several enteroviruses. This research suggests potential antiviral applications for related compounds (De Palma et al., 2008).
properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)9-14-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-9H/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQILZSNILUVNI-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)Cl)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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